(4-Chloro-3-iodophenyl)methanamine
Description
(4-Chloro-3-iodophenyl)methanamine is a halogenated aromatic amine with a methanamine (-CH2NH2) group attached to a phenyl ring substituted with chlorine (Cl) at position 4 and iodine (I) at position 3. This compound is of significant interest in pharmaceutical research due to its structural versatility, enabling its use as a key intermediate in synthesizing bioactive molecules. The presence of both chlorine and iodine enhances electronic effects and steric bulk, which can improve receptor binding selectivity in drug candidates .
Properties
Molecular Formula |
C7H7ClIN |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
(4-chloro-3-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |
InChI Key |
KPGQCRBDKSTSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-iodophenyl)methanamine typically involves the halogenation of phenylmethanamine derivatives. One common method is the iodination of 4-chlorophenylmethanamine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogen exchange reactions, purification steps like recrystallization, and quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed:
- Substituted phenylmethanamines
- Imines and secondary amines
- Biaryl compounds through coupling reactions .
Scientific Research Applications
(4-Chloro-3-iodophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Chloro-3-iodophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Substituent Position Isomers
a. (2-Chloro-3-iodophenyl)methanamine (CAS 33184-48-4)
- Structure : Cl at position 2, I at position 3.
- Key Differences : The shifted Cl substituent alters electronic distribution and steric hindrance. Computational similarity to the target compound is 0.83 .
- Applications : Used in medicinal chemistry for its reactivity in cross-coupling reactions, though its binding affinity may differ due to substituent positioning .
b. (3-Chloro-4-iodophenyl)methanamine Hydrochloride (CAS 149936-79-8)
- Structure : Cl at position 3, I at position 4 (reverse of the target compound).
- Key Differences : Swapped halogen positions reduce steric bulk near the methanamine group. Molecular weight is 303.96 g/mol (hydrochloride salt) .
- Applications : Likely used in similar drug discovery contexts, though solubility and stability may vary due to the hydrochloride salt form .
Halogen-Substituted Analogs
a. (4-Iodo-3-methylphenyl)methanamine Hydrochloride (CAS 1803588-29-5)
- Structure : Methyl (-CH3) at position 3, I at position 4.
- Key Differences : Replacement of Cl with methyl reduces electronegativity but increases hydrophobicity. Molecular weight: 283.54 g/mol .
- Applications : The methyl group may enhance membrane permeability in drug candidates compared to halogenated analogs .
b. (S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride (CAS 1114559-11-3)
Heterocyclic Derivatives
a. (2-(4-Chlorophenyl)oxazol-4-YL)methanamine (CAS 81935-22-0)
- Structure : Oxazole ring fused with a 4-chlorophenyl group.
- Key Differences : The oxazole ring introduces nitrogen heteroatoms, enhancing hydrogen-bonding capability. Molecular weight: 209.65 g/mol .
- Applications : Heterocycles like oxazole are prevalent in antimicrobial and anticancer agents due to improved pharmacokinetic profiles .
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The position of halogens significantly impacts electronic and steric properties. For example, (4-Cl,3-I) analogs show better receptor selectivity than (2-Cl,3-I) isomers due to reduced steric hindrance near the amine group .
- Halogen Effects : Iodine’s large atomic radius enhances van der Waals interactions in target binding, while chlorine’s electronegativity improves solubility in polar solvents .
- Salt Forms : Hydrochloride salts (e.g., CAS 149936-79-8) improve crystallinity and stability but may reduce bioavailability compared to free bases .
- Structural Diversity : Heterocyclic derivatives (e.g., oxazole) expand application scope but require careful optimization to balance reactivity and toxicity .
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